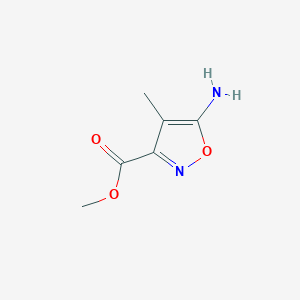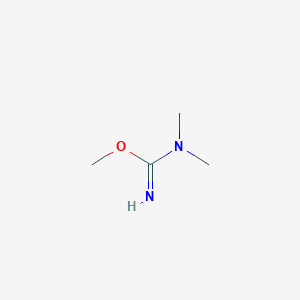
1-(Chloromethyl)-3-(propan-2-yl)benzene
Übersicht
Beschreibung
1-(Chloromethyl)-3-(propan-2-yl)benzene, also known as Cumyl chloride, is an organic compound that belongs to the class of benzene derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. This compound has a unique structure that makes it useful in many chemical reactions, including Friedel-Crafts acylation and alkylation.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-(propan-2-yl)benzene involves the reaction of the compound with a nucleophile, such as an alcohol or an amine. The reaction results in the formation of a new carbon-carbon or carbon-nitrogen bond, which is useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(Chloromethyl)-3-(propan-2-yl)benzene. However, it is known that this compound can be toxic and harmful to human health if ingested or inhaled. Therefore, it is important to handle this compound with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Chloromethyl)-3-(propan-2-yl)benzene in lab experiments is its ability to react with a wide range of nucleophiles, making it useful in the synthesis of various organic compounds. However, the compound can be hazardous and requires proper handling and disposal procedures to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for the research and application of 1-(Chloromethyl)-3-(propan-2-yl)benzene. One area of interest is the development of new and more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Additionally, the compound's potential use in the production of new drugs and materials is an area of ongoing research. Further studies are needed to understand the compound's toxicity and environmental impact and to develop safer handling and disposal protocols.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(propan-2-yl)benzene is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry to synthesize drugs, such as analgesics, antihistamines, and anti-inflammatory agents. Additionally, it is also used in the production of fragrances, dyes, and polymers.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFXNUNCMJFLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505346 | |
| Record name | 1-(Chloromethyl)-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74705-35-4 | |
| Record name | 1-(Chloromethyl)-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)
![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)

![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)



